molecular formula C16H16ClNO3 B4435753 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4435753
M. Wt: 305.75 g/mol
InChI Key: UKNYCZDDQAMRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a synthetic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been investigated for its potential as an anti-inflammatory and anti-oxidant agent. In biochemistry, this compound has been used as a tool to study the role of certain enzymes and proteins in various physiological processes. Its potential as a fluorescent probe for imaging applications has also been explored.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. It has also been shown to inhibit the activity of certain kinases, which play a role in signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to suppress the growth and migration of cancer cells, as well as inhibit the formation of new blood vessels that supply nutrients to tumors. In biochemistry, this compound has been used to study the role of certain enzymes and proteins in cellular processes, as well as to visualize specific structures within cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is its versatility in various fields of research. Its synthetic method is well-established and can produce high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to optimize its use in certain applications. In addition, its potential toxicity and side effects must be carefully considered when using this compound in lab experiments.

Future Directions

There are several future directions for research involving 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. In medicinal chemistry, further studies are needed to optimize its use as an anti-cancer agent and to investigate its potential as an anti-inflammatory and anti-oxidant agent. In biochemistry, this compound can be used to study the role of certain enzymes and proteins in various physiological processes. Its potential as a fluorescent probe for imaging applications can also be further explored. Overall, the versatility and potential applications of 4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione make it a promising compound for future research.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-21-14-6-5-9(7-11(14)17)10-8-15(20)18-12-3-2-4-13(19)16(10)12/h5-7,10H,2-4,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNYCZDDQAMRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
4-(3-chloro-4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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